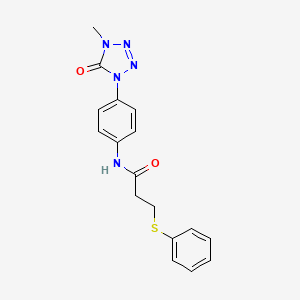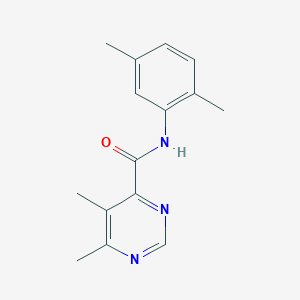![molecular formula C12H11Cl2N3OS B2922271 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide CAS No. 2034334-63-7](/img/structure/B2922271.png)
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with two chlorine atoms and a carboxamide group. The carboxamide group is further substituted with a tetrahydropyrazolopyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acids has been described. The process involves a 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The thiophene ring and the tetrahydropyrazolopyridine ring contribute to the rigidity of the molecule, while the chlorine atoms and the carboxamide group add polarity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the chlorine atoms makes it susceptible to nucleophilic substitution reactions. The carboxamide group can participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the chlorine atoms and the carboxamide group is likely to make it polar, which would affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Research on thiophenylhydrazonoacetates and related compounds has demonstrated their utility in synthesizing a wide range of heterocyclic compounds such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds play a significant role in pharmaceuticals and agrochemicals due to their diverse biological activities (Mohareb et al., 2004).
Antimicrobial Activities
New thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety have been synthesized and evaluated for their antimicrobial properties. Such studies are crucial for discovering new antimicrobial agents amid growing antibiotic resistance (Gouda et al., 2010).
Anticancer and Anti-inflammatory Activities
Compounds derived from thieno[2,3-d]-pyrimidine have shown potent activity against SARS-CoV 3C-like protease, suggesting their potential in developing treatments for viral infections such as SARS and possibly other coronaviruses (Abd El-All et al., 2016). Additionally, novel pyrazolopyrimidines derivatives have been synthesized with promising anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer and inflammation treatment (Rahmouni et al., 2016).
Antimicrobial and Antioxidant Activities
Synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been evaluated for antimicrobial and antioxidant activities. Such compounds contribute to the search for new antimicrobial agents and antioxidants, which are crucial for pharmaceutical applications and addressing oxidative stress-related diseases (Flefel et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that the pyrazole core, which is a structural element of this compound, is an important class of nitrogen-containing heterocycles and is a fragment of numerous biologically active compounds .
Mode of Action
These are further converted to corresponding differentiated diamides .
Biochemical Pathways
The compound’s structure suggests that it may interact with various biochemical pathways due to the presence of the pyrazole core .
Pharmacokinetics
The compound’s structure suggests that it may have significant bioavailability due to the presence of the pyrazole core .
Result of Action
The compound’s structure suggests that it may have significant biological activity due to the presence of the pyrazole core .
Action Environment
The compound’s structure suggests that it may be influenced by various environmental factors .
Propiedades
IUPAC Name |
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c13-10-6-9(11(14)19-10)12(18)16-7-2-4-17-8(5-7)1-3-15-17/h1,3,6-7H,2,4-5H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYPWMMOYWXPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922188.png)
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2922189.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2922192.png)
![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2922193.png)



![methyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate](/img/structure/B2922200.png)
![4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2922201.png)


![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2922209.png)
